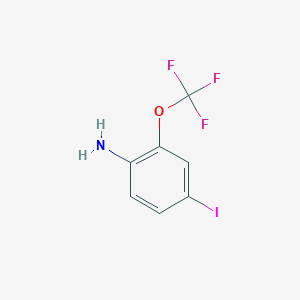

4-Iodo-2-(trifluoromethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHUIDOGQZJYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375744 | |

| Record name | 4-iodo-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874814-75-2 | |

| Record name | 4-Iodo-2-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874814-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-iodo-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-2-(trifluoromethoxy)aniline, a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. This document details its chemical and physical properties, outlines a plausible experimental protocol for its synthesis, and discusses its potential applications in drug discovery and development.

Core Properties and Data

This compound, with the CAS Number 874814-75-2 , is a substituted aniline derivative that has garnered significant interest in medicinal chemistry.[1] The presence of both an iodine atom and a trifluoromethoxy group imparts unique physicochemical properties that are highly advantageous in the design of bioactive molecules.

Physicochemical Properties

The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing substituent that enhances the lipophilicity and metabolic stability of a molecule.[2][3] Increased lipophilicity can improve a drug's ability to cross biological membranes, while the robust carbon-fluorine bonds are resistant to enzymatic degradation, potentially prolonging the drug's half-life.[2] The iodine atom serves as a versatile synthetic handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

| Property | Value | Reference |

| CAS Number | 874814-75-2 | [1] |

| Molecular Formula | C₇H₅F₃INO | |

| Molecular Weight | 303.02 g/mol | |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid, Semi-solid, or liquid lump | |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | |

| Purity | Typically >98% |

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment should be used when handling this compound.

Experimental Protocols

Plausible Synthesis of this compound

This protocol describes the electrophilic iodination of 2-(trifluoromethoxy)aniline.

Materials:

-

2-(trifluoromethoxy)aniline

-

Iodine monochloride (ICl) or N-iodosuccinimide (NIS)

-

A suitable solvent (e.g., acetonitrile, dichloromethane)

-

A base (optional, e.g., sodium bicarbonate)

-

Distilled water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add the iodinating agent (e.g., ICl or NIS, 1.1 equivalents) to the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

If an acidic byproduct is formed, neutralize the mixture with a mild base like sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).[1]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules.

Role as a Synthetic Intermediate

The presence of the iodine atom at the 4-position allows for its use in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the creation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex molecular scaffolds found in many drug candidates.

Potential Biological Activity

While specific biological activities for this compound have not been extensively reported, the trifluoromethoxy group is known to be a key pharmacophore in many approved drugs. Its incorporation can enhance binding affinity to biological targets and improve the overall pharmacokinetic profile of a drug candidate.[2][3] Aniline derivatives, in general, are known to interact with various biological targets, and their fluorinated analogs have shown potential as anticancer and antimicrobial agents. For instance, some trifluoromethylaniline derivatives have demonstrated antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus.[4]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and utilization of this compound in drug discovery.

Caption: General workflow for synthesis and drug discovery applications.

Potential Signaling Pathway Modulation

Given the known biological activities of related aniline compounds, it is plausible that derivatives of this compound could modulate key signaling pathways involved in cellular processes such as proliferation and inflammation. The diagram below illustrates a generalized signaling pathway that could be a target for such compounds.

Caption: Generalized signaling pathway potentially modulated by aniline derivatives.

References

- 1. This compound [synhet.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Iodo-2-(trifluoromethoxy)aniline

This guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 4-Iodo-2-(trifluoromethoxy)aniline, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular and Physicochemical Properties

The quantitative data for this compound are summarized in the table below, offering a clear comparison of its key characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 874814-75-2 | [2][1][3][4] |

| Molecular Formula | C₇H₅F₃INO | [4][5] |

| Molecular Weight | 303.02 g/mol | [1][3][5][6] |

| Exact Mass | 302.93700 u | [3] |

| Boiling Point | 260.4°C at 760 mmHg | [3] |

| Density | 1.965 g/cm³ | [3] |

| Flash Point | 111.3°C | [3] |

| LogP | 3.35320 | [3] |

| Refractive Index | 1.569 | [3] |

| SMILES | FC(F)(F)Oc1c(N)ccc(I)c1 | [2] |

| InChI Key | CRHUIDOGQZJYBV-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This diagram illustrates the arrangement of atoms and the bonding within the molecule, highlighting the aniline backbone substituted with an iodine atom at the fourth position and a trifluoromethoxy group at the second position.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to chemical manufacturers. However, general analytical methods used for characterization include:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the compound.[2]

-

Mass Spectrometry (MS): Used in conjunction with chromatography (LC-MS or GC-MS) to confirm the molecular weight and fragmentation pattern.[2]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): Proton and Carbon NMR are used to elucidate the molecular structure.[2]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.[2]

-

UV-Visible Spectroscopy (UV-VIS): To determine the absorption characteristics of the compound.[2]

-

-

Elemental Analysis (CHNS): To determine the elemental composition of the compound.[2]

Researchers interested in synthesizing this compound would typically adapt known iodination and trifluoromethoxylation reactions on an appropriate aniline precursor. These protocols would require careful optimization of reaction conditions, including temperature, pressure, catalysts, and solvents, followed by purification steps such as recrystallization or column chromatography.

References

A Technical Guide to the Physical Properties of 4-Iodo-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4-Iodo-2-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound, identified by CAS Number 874814-75-2, is a substituted aniline derivative. Its structure incorporates both an iodine atom and a trifluoromethoxy group, which impart specific chemical reactivity and physical characteristics valuable in organic synthesis.

The quantitative physical data for this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and for assessing material purity.

| Property | Value |

| CAS Number | 874814-75-2 |

| Molecular Formula | C₇H₅F₃INO |

| Molecular Weight | 303.02 g/mol |

| Boiling Point | 260.4°C at 760 mmHg |

| Density | 1.965 g/cm³ |

| Flash Point | 111.3°C |

| Refractive Index | 1.569 |

| Physical Form | Solid, Semi-solid, or liquid |

| LogP | 3.35320 |

| PSA (Polar Surface Area) | 35.25 Ų |

Note: Data compiled from supplier technical specifications.[1] Melting point data is not consistently available.

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties listed above. These protocols represent common laboratory practices for the characterization of organic compounds.

2.1. Melting Point Determination (Capillary Method)

The melting point provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities lead to a depressed and broader melting range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, solid sample.

-

Procedure:

-

A small amount of the finely powdered, dry solid is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[1][2]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a heating bath (oil or a metal block).

-

The sample is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

2.2. Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4]

-

Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., aluminum block or Thiele tube), liquid sample.

-

Procedure:

-

A few milliliters of the liquid sample are placed into the small test tube.

-

A capillary tube, with its sealed end pointing upwards, is placed inside the test tube containing the liquid.[5][6]

-

The test tube is attached to a thermometer and heated gently in a heating bath.

-

As the liquid heats, air trapped in the capillary tube will be expelled, seen as a stream of bubbles emerging from the open end of the capillary.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heating source is removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[4][7]

-

2.3. Density Determination (Displacement Method)

The density of a solid can be determined by measuring its mass and the volume of fluid it displaces, based on Archimedes' principle.[8][9]

-

Apparatus: Analytical balance, graduated cylinder or pycnometer, an inert liquid of known density in which the solid is insoluble, solid sample.

-

Procedure:

-

The mass of the dry solid sample is accurately measured using an analytical balance.

-

A graduated cylinder is partially filled with the inert liquid, and the initial volume is recorded.

-

The weighed solid is carefully immersed in the liquid in the graduated cylinder, ensuring no splashing and that the solid is fully submerged. Any air bubbles should be dislodged.[10]

-

The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid sample.

-

The density is calculated by dividing the mass of the solid by its determined volume (Density = Mass / Volume).[9][10]

-

Workflow Visualizations

The following diagrams illustrate logical workflows relevant to the characterization and synthesis of chemical intermediates like this compound.

References

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. byjus.com [byjus.com]

- 7. scribd.com [scribd.com]

- 8. mt.com [mt.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

4-Iodo-2-(trifluoromethoxy)aniline safety data sheet (SDS) information

An In-Depth Technical Guide to the Safety of 4-Iodo-2-(trifluoromethoxy)aniline

This document provides a comprehensive overview of the safety data for this compound (CAS No. 874814-75-2), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's hazards, handling procedures, and emergency responses.

Chemical Identification and Physical Properties

This compound is a substituted aniline derivative used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Trifluoromethoxy-4-iodoaniline | [2] |

| CAS Number | 874814-75-2 | [1][2] |

| Molecular Formula | C₇H₅F₃INO | |

| Molecular Weight | 303.02 g/mol | [2] |

| Boiling Point | 260.4°C at 760 mmHg | [2] |

| Flash Point | 111.3°C | [2] |

| Density | 1.965 g/cm³ | [2] |

| Physical Form | Solid or Semi-solid or liquid or lump | |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.

| GHS Classification | Details | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: Some safety data sheets for the related compound 4-(Trifluoromethoxy)aniline (CAS 461-82-5) list more severe hazards, including "Toxic if swallowed" (H301) and "Fatal in contact with skin" (H310).[3] Users should handle this compound with significant caution, assuming a high degree of toxicity.

Toxicological Profile

Toxicological data for this specific compound is limited. The information below is based on its GHS classification.

| Toxicological Endpoint | Finding | Reference |

| Acute Oral Toxicity | Harmful if swallowed. | |

| Acute Dermal Toxicity | Data not available. | |

| Acute Inhalation Toxicity | May cause respiratory irritation. | |

| Skin Corrosion/Irritation | Causes skin irritation. | |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | |

| Respiratory or Skin Sensitization | Data not available. | |

| Germ Cell Mutagenicity | Data not available. A related compound was not mutagenic in the Ames test. | |

| Carcinogenicity | No components are listed as carcinogens by IARC, NTP, or OSHA. | |

| Reproductive Toxicity | Data not available. | |

| Specific Target Organ Toxicity (STOT) - Single Exposure | May cause respiratory irritation. | |

| Specific Target Organ Toxicity (STOT) - Repeated Exposure | Data not available. A related compound may cause organ damage through prolonged exposure.[4] |

Overview of Experimental Protocols

While specific toxicological studies for this compound are not publicly available, the hazard classifications are determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD 423): This protocol involves the administration of the chemical to rats at one of a series of defined doses. Observations of effects and mortality are made. The method allows for classification of the substance's toxicity.

-

Skin Irritation (OECD 404): This test involves applying the substance to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of several days to determine the level of irritation.

-

Eye Irritation (OECD 405): The substance is applied to one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for opacity, redness, swelling, and other effects to assess the potential for eye damage.

Safety, Handling, and Emergency Procedures

Proper handling and emergency preparedness are critical when working with this compound. The following workflows outline the necessary procedures.

General Laboratory Handling

A systematic approach to handling ensures minimal exposure and risk.

Spill Response

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

First Aid Measures

This decision tree outlines the immediate steps to take following an exposure. Medical attention should always be sought.[5][6][7][8]

Fire and Reactivity

| Category | Data | Reference |

| Suitable Extinguishing Media | Dry sand, dry chemical, alcohol-resistant foam. Water spray may be used to cool containers. | [4][5] |

| Unsuitable Extinguishing Media | No limitations are given for this substance. | |

| Specific Hazards from Combustion | Forms explosive mixtures with air on intense heating. Vapors are heavier than air. Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride. | [4] |

| Chemical Stability | Stable under recommended storage conditions. | [4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [4] |

Conclusion

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. The primary risks include harm if swallowed and irritation to the skin, eyes, and respiratory system. All personnel must review the Safety Data Sheet thoroughly before use, wear appropriate personal protective equipment, and work within a chemical fume hood. Adherence to the safety protocols outlined in this guide is essential for minimizing risk and ensuring a safe research environment.

References

- 1. This compound [synhet.com]

- 2. nbinno.com [nbinno.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. tcichemicals.com [tcichemicals.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. fr.cpachem.com [fr.cpachem.com]

Proper Handling and Storage of 4-Iodo-2-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proper handling, storage, and safety precautions for 4-Iodo-2-(trifluoromethoxy)aniline. The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the compound's properties and associated hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of the chemical.

Chemical and Physical Properties

This compound is a halogenated aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its physical and chemical properties are summarized in the table below. Note that the physical form has been variously reported as a liquid, solid, or semi-solid, which may depend on the purity and specific isomer.[3]

| Property | Value | Reference |

| CAS Number | 874814-75-2 | [1][3] |

| Molecular Formula | C7H5F3INO | [4] |

| Molecular Weight | 303.02 g/mol | [3][5] |

| Purity | Typically ≥95% or ≥98% | [1] |

| Appearance | Solid, Semi-solid, or liquid | [3] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere.[3] Some suppliers recommend refrigeration. | [3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

GHS Hazard Statements:

-

H302: Harmful if swallowed[5]

-

H312: Harmful in contact with skin[5]

-

H315: Causes skin irritation[5]

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled[5]

-

H335: May cause respiratory irritation[5]

Signal Word: Warning[3]

Precautionary Measures:

| Category | Precautionary Statements | Reference |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] | [3][6][7] |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8] | [3][6][8] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[9] Store locked up.[9] | [9] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[6] | [6] |

Experimental Protocols

Safe Handling Protocol

Objective: To provide a standardized procedure for the safe handling of this compound in a laboratory setting.

Materials:

-

This compound

-

Chemical fume hood

-

Personal Protective Equipment (PPE): safety goggles, face shield, nitrile gloves, lab coat

-

Spatula, weighing paper, and appropriate glassware

-

Waste container for hazardous chemical waste

Procedure:

-

Preparation: Before handling, ensure that the safety data sheet (SDS) has been reviewed and is readily accessible. All necessary PPE should be worn correctly.

-

Work Area Setup: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

-

Dispensing:

-

Carefully open the container, avoiding inhalation of any vapors or dust.

-

Use a clean spatula to dispense the required amount of the chemical onto weighing paper or directly into a tared vessel.

-

Avoid generating dust or aerosols.

-

-

Cleaning:

-

After handling, thoroughly decontaminate all surfaces and equipment.

-

Wash hands and any exposed skin thoroughly with soap and water.[9]

-

-

Waste Disposal: Dispose of all contaminated materials, including weighing paper, gloves, and any excess chemical, in a designated hazardous waste container in accordance with institutional and local regulations.[9]

Storage Protocol

Objective: To outline the proper conditions for the long-term storage of this compound to maintain its stability and prevent accidental exposure.

Procedure:

-

Container: Keep the compound in its original, tightly sealed container.

-

Atmosphere: Store under an inert atmosphere if possible.[3]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10] The storage area should be a locked cabinet or a secure location accessible only to authorized personnel.[9]

-

Light and Heat: Protect from light and heat.[3] Keep away from open flames, hot surfaces, and sources of ignition.[9]

-

Temperature: While room temperature storage is generally recommended, some suppliers suggest refrigeration.[3] Refer to the supplier's specific recommendation for the lot in use.

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for the proper storage of this compound.

References

- 1. This compound [synhet.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 874814-75-2 [sigmaaldrich.com]

- 4. 874814-75-2 | this compound | Tetrahedron [thsci.com]

- 5. 2-Iodo-4-(trifluoromethoxy)aniline | C7H5F3INO | CID 2761172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-2-iodoaniline | 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.se [fishersci.se]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

Spectroscopic Profiling of 4-Iodo-2-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 4-Iodo-2-(trifluoromethoxy)aniline (CAS No: 874814-75-2). Due to the limited availability of public domain experimental data for this specific molecule, this report outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds, namely 4-iodoaniline and 4-(trifluoromethoxy)aniline. This guide also details the standard experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 4-iodoaniline and 4-(trifluoromethoxy)aniline and are intended to serve as a reference for researchers working with this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~4.0 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-NH₂ |

| ~140 | C-I |

| ~138 | C-OTf |

| ~125 (q, J ≈ 257 Hz) | -OCF₃ |

| ~122 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~85 | C-I |

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 1620 - 1580 | Strong | N-H bend |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 1250 - 1100 | Very Strong | C-F stretch (in -OCF₃) |

| 1100 - 1000 | Strong | C-O stretch |

| 850 - 800 | Strong | C-H out-of-plane bend |

| ~500 | Medium | C-I stretch |

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 303 | High | [M]⁺ (Molecular Ion) |

| 176 | Medium | [M - I]⁺ |

| 148 | Medium | [M - I - CO]⁺ or [M - OCF₃]⁺ |

| 127 | High | [I]⁺ |

| 69 | Medium | [CF₃]⁺ |

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data. Instrument parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is collected over a range of 4000-400 cm⁻¹. An average of 16 or 32 scans is usually sufficient to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, which plots the relative intensity of ions as a function of their m/z ratio.

-

Data Interpretation: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

The Ascendance of Trifluoromethoxy-Containing Aniline Derivatives: A Technical Guide for Drug Discovery and Development

For Immediate Release

[City, State] – December 29, 2025 – In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing molecular properties. Among these, trifluoromethoxy (-OCF3) substituted aniline derivatives have emerged as a class of compounds with exceptional potential. This technical guide provides an in-depth overview of the synthesis, properties, and applications of trifluoromethoxy-containing aniline derivatives for researchers, scientists, and drug development professionals.

Introduction: The Power of the Trifluoromethoxy Group

The trifluoromethoxy group is a unique structural motif that imparts a range of desirable physicochemical properties to parent molecules.[1] Its strong electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, makes it a valuable addition in the design of novel pharmaceuticals and agrochemicals.[1][2] When appended to an aniline scaffold, a versatile building block in its own right, the resulting derivatives offer a powerful platform for developing next-generation therapeutics and crop protection agents.

Key advantages conferred by the trifluoromethoxy group include:

-

Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's ability to partition into lipid environments, which can lead to improved cell membrane permeability and oral bioavailability of drug candidates.[1][2]

-

Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong and resistant to metabolic degradation, often resulting in a longer in vivo half-life for drug molecules.[2]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the -OCF3 moiety can significantly influence the acidity or basicity of nearby functional groups, thereby affecting binding affinities to biological targets.[1]

-

Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other groups, allowing for the fine-tuning of a molecule's steric and electronic profile.[1]

Physicochemical Properties of Trifluoromethoxy-Containing Aniline Derivatives

The introduction of the trifluoromethoxy group onto the aniline ring system leads to distinct physicochemical properties. A summary of these properties for several common derivatives is presented in Table 1.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 20°C) | Refractive Index (n20/D) |

| 2-(Trifluoromethoxy)aniline | 1535-75-7 | C₇H₆F₃NO | 177.13 | 61-63 / 15 | 1.301 | 1.46 |

| 3-(Trifluoromethoxy)aniline | 1535-73-5 | C₇H₆F₃NO | 177.13 | 70 / 7 | 1.33 | 1.47 |

| 4-(Trifluoromethoxy)aniline | 461-82-5 | C₇H₆F₃NO | 177.12 | 73-75 / 10 | 1.32 | 1.463 |

Data compiled from various sources.[3][4][5][6]

Synthesis of Trifluoromethoxy-Containing Aniline Derivatives

The synthesis of trifluoromethoxy-containing anilines can be challenging. However, several methods have been developed, with one notable user-friendly protocol involving the use of Togni reagent II for the ortho-trifluoromethoxylation of anilines.[7] A generalized workflow for such a synthesis is depicted below.

Applications in Drug Development

Trifluoromethoxy-containing aniline derivatives have shown significant promise in the development of novel therapeutics, particularly in oncology. Their ability to modulate key signaling pathways involved in cell growth and proliferation makes them attractive candidates for anticancer drug design.

Inhibition of the mTOR Signaling Pathway

Several studies have demonstrated that trifluoromethoxy-aniline derivatives can exert their anticancer effects by modulating the mTOR (mechanistic target of rapamycin) signaling pathway.[8] Specifically, some derivatives have been shown to upregulate the AMP-activated protein kinase (AMPK) pathway, which in turn downregulates the mTOR/p70S6K/4EBP1 signaling cascade.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10][11][12]

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 4. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(三氟甲氧基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 11. mdpi.com [mdpi.com]

- 12. Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Guide to Enhancing Drug-like Properties

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth analysis of the core characteristics of the trifluoromethoxy group, offering a critical resource for researchers, scientists, and drug development professionals.

Introduction: The Rise of a "Super Halogen"

The trifluoromethoxy group is increasingly utilized in both pharmaceutical and agrochemical research to enhance the properties of bioactive molecules.[1] Its growing popularity stems from a unique combination of electronic and physicochemical properties that can profoundly influence a drug candidate's metabolic stability, membrane permeability, and target-binding affinity.[2][3] Often referred to as a "super" or "pseudo-halogen," the -OCF3 group offers a distinct profile compared to its more common counterparts, the methoxy (-OCH3) and trifluoromethyl (-CF3) groups.[1][4] This guide will dissect these properties, providing quantitative data, experimental context, and logical frameworks for its application in drug design.

Core Physicochemical Characteristics

The trifluoromethoxy group imparts a unique electronic signature and steric profile to a parent molecule. It is strongly electron-withdrawing, which can significantly alter the pKa and reactivity of nearby functional groups.[3][5] This electronic influence, combined with its notable lipophilicity, is a key driver of its beneficial effects on drug properties.

The following diagram illustrates the multifaceted impact of introducing an -OCF3 group on a lead compound's properties, which in turn influences its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Lipophilicity and Permeability

The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry.[2] Its high lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, which is critical for oral bioavailability and targeting the central nervous system.[3][6] The Hansch hydrophobicity parameter (π) is a measure of a substituent's contribution to a molecule's lipophilicity.

| Substituent | Hansch Hydrophobicity Parameter (π) | Key Characteristics |

| -OCF3 | +1.04 [1][2] | Highly lipophilic, enhances membrane permeability.[3] |

| -CF3 | +0.88[1][2] | Lipophilic, but less so than -OCF3. |

| -SCF3 | +1.44[1] | More lipophilic than -OCF3. |

| -Cl | +0.71 | Halogen with moderate lipophilicity. |

| -OCH3 | -0.02 | Generally considered to have a neutral or slightly hydrophilic effect. |

| -F | +0.14[1] | The least lipophilic of the common halogens. |

Table 1: Comparison of the Hansch hydrophobicity parameter (π) for the trifluoromethoxy group and other common substituents.

Metabolic Stability

A paramount advantage of the -OCF3 group is its exceptional resistance to metabolic degradation.[3] The methoxy group (-OCH3) is a common site of oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to O-demethylation and rapid clearance. The trifluoromethoxy group, by contrast, is highly resistant to this enzymatic breakdown.[2] This enhanced stability is attributed to:

-

Strong C-F Bonds: The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage.[6][7]

-

Steric Hindrance: The bulkier -OCF3 group can sterically shield the oxygen-carbon bond from access by metabolic enzymes.[2]

-

Reduced H-Bonding: The electron-withdrawing effect of the fluorine atoms reduces the ability of the oxygen to act as a hydrogen bond acceptor, diminishing interactions with enzymes.[2]

By blocking a common site of metabolism, the incorporation of an -OCF3 group can significantly increase a drug's half-life, improve its bioavailability, and lead to a more predictable pharmacokinetic profile.[7][8]

Experimental Evaluation of -OCF3 Containing Compounds

The successful application of the trifluoromethoxy group in drug design relies on rigorous experimental validation. The following workflow outlines a typical sequence for assessing the impact of -OCF3 substitution on a drug candidate's key properties.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a generalized method for assessing metabolic stability using liver microsomes, which are rich in CYP enzymes.[8][9]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[8]

Materials:

-

Test compound and positive control (e.g., a compound with known high clearance).

-

Pooled liver microsomes (human, rat, etc.).[9]

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (Cofactor for CYP enzymes).[9]

-

Acetonitrile or other suitable organic solvent for quenching the reaction.

-

96-well plates.

-

Incubator shaker (37°C).

-

LC-MS/MS system for analysis.[9]

Methodology:

-

Preparation: Prepare stock solutions of the test compound and controls. Dilute liver microsomes to the desired concentration (e.g., 0.5-1.0 mg/mL) in phosphate buffer.

-

Incubation: Add the microsomal suspension to the wells of a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.

-

Initiation: Add the test compound to the wells to initiate the metabolic reaction. The final concentration is typically around 1 µM.[10]

-

Reaction: Start the reaction by adding the NADPH regenerating system.[9] Incubate the plate at 37°C with shaking.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in respective wells by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[11]

-

Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[9]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 assay is a widely used in vitro model to predict human intestinal permeability of drug candidates.[12]

Objective: To measure the rate of flux of a test compound across a polarized monolayer of human Caco-2 cells.[12]

Materials:

-

Caco-2 cells.

-

Transwell™ system plates (e.g., 24-well).[13]

-

Cell culture medium and reagents.

-

Test compound, high permeability control (e.g., antipyrine), and low permeability control (e.g., atenolol).[12]

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

LC-MS/MS system for analysis.

Methodology:

-

Cell Culture: Seed Caco-2 cells onto the permeable membrane of Transwell™ inserts and culture for 18-22 days until they form a differentiated and polarized monolayer.[12]

-

Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or the flux of a fluorescent marker like Lucifer Yellow.

-

Assay Setup: Wash the cell monolayers with transport buffer pre-warmed to 37°C.

-

Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (A) compartment (donor). At specified time points (e.g., 60, 120 minutes), take samples from the basolateral (B) compartment (receiver).[12]

-

Basolateral to Apical (B-A) Transport (for efflux): In a separate set of wells, add the test compound to the basolateral (B) compartment and sample from the apical (A) compartment to determine active efflux.[14]

-

Analysis: Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.

-

Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

-

Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). A ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[12]

Conclusion

The trifluoromethoxy group is a valuable tool in the medicinal chemist's armamentarium for overcoming challenges related to metabolic instability and membrane permeability. Its strong electron-withdrawing nature and significant lipophilicity provide a unique method for fine-tuning the ADME properties of drug candidates.[2][15] By replacing metabolically labile groups, such as methoxy, with the robust -OCF3 substituent, researchers can engineer molecules with longer half-lives, improved bioavailability, and enhanced overall developability.[3][6] A thorough understanding of its physicochemical properties, coupled with rigorous in vitro evaluation as outlined in this guide, is essential for harnessing the full potential of this powerful functional group in the pursuit of safer and more effective medicines.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 10. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]

- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 12. Caco-2 Permeability | Evotec [evotec.com]

- 13. diva-portal.org [diva-portal.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

A Comprehensive Guide to the Synthesis of Iodo-Anilines for Researchers and Drug Development Professionals

An in-depth review of the primary synthetic routes to iodo-anilines, critical intermediates in pharmaceutical and materials science. This guide details key methodologies, provides structured data for comparative analysis, and offers explicit experimental protocols.

Iodo-anilines are a pivotal class of aromatic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the unique reactivity of the carbon-iodine bond, which readily participates in various cross-coupling reactions, and the inherent functionality of the amino group.[2] This technical guide provides a comprehensive literature review of the core synthetic strategies for preparing iodo-anilines, with a focus on direct iodination, the Sandmeyer reaction, reduction of iodonitrobenzenes, and decarboxylative iodination.

Core Synthetic Methodologies

The synthesis of iodo-anilines can be broadly categorized into four primary approaches, each with its own set of advantages and limitations regarding regioselectivity, substrate scope, and reaction conditions.

Direct Electrophilic Iodination

Direct iodination of anilines is a common and straightforward method for introducing an iodine atom onto the aromatic ring.[3] The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[4] The choice of iodinating agent and reaction conditions can influence the regioselectivity and yield of the desired product.

Common iodinating reagents include molecular iodine (I₂), iodine monochloride (ICl), and N-iodosuccinimide (NIS).[3][5] The reaction is often carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrogen iodide byproduct.[6] The regioselectivity of direct iodination can be controlled to some extent by the choice of solvent. For instance, using N-iodosuccinimide in polar solvents like DMSO tends to favor the formation of p-iodinated products, while less polar solvents such as benzene in the presence of acetic acid can lead to a higher proportion of the o-isomer.[5]

Logical Relationship for Direct Iodination of Aniline:

Caption: General workflow for the direct iodination of aniline.

The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[2] This two-step process involves the diazotization of a primary aromatic amine, followed by the substitution of the diazonium group with an iodide ion.[7] While copper salts are often used as catalysts for the introduction of other halogens, the iodination step in a Sandmeyer-type reaction can often be achieved simply by treating the diazonium salt with a solution of potassium or sodium iodide, without the need for a copper catalyst.[8][9]

This method is particularly useful for preparing iodo-anilines that are not readily accessible through direct iodination, such as those with specific substitution patterns. For example, 2-iodoaniline can be synthesized from 2-nitroaniline via diazotization and subsequent iodination, followed by reduction of the nitro group.[10]

Reaction Pathway for the Sandmeyer Synthesis of an Iodo-Aryl Compound:

Caption: The Sandmeyer reaction pathway for the synthesis of iodo-arenes.

Reduction of Iodonitrobenzenes

This synthetic route involves the initial synthesis of an iodonitrobenzene followed by the reduction of the nitro group to an amine. This two-step approach is advantageous when the desired iodo-aniline isomer is difficult to obtain directly or when the starting nitroaniline is readily available. For instance, 3-iodoaniline can be prepared by the reduction of 1-iodo-3-nitrobenzene.[11]

A variety of reducing agents can be employed for the conversion of the nitro group, including metals such as iron or tin in acidic media, or catalytic hydrogenation. The choice of reducing agent can be critical to avoid side reactions involving the iodine substituent.

Synthetic Pathway via Reduction of Iodonitrobenzene:

Caption: General scheme for the synthesis of iodoanilines by reduction of iodonitrobenzenes.

Decarboxylative Iodination of Anthranilic Acids

A more recent and practical method for the synthesis of 2-iodoanilines involves the decarboxylative iodination of readily available anthranilic acids.[12][13] This approach offers high regioselectivity for the ortho position and can be performed under transition-metal-free and base-free conditions.[14] The reaction typically utilizes inexpensive potassium iodide (KI) and molecular iodine (I₂) as the halogen source, with oxygen being necessary for the transformation.[14] This method has been shown to be scalable and tolerant of a variety of functional groups.[12]

Decarboxylative Iodination Workflow:

Caption: Decarboxylative iodination of anthranilic acid to produce 2-iodoaniline.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various iodo-anilines using the methodologies discussed.

Table 1: Synthesis of 4-Iodoaniline

| Method | Iodinating Agent/Reagents | Solvent | Base | Temperature (°C) | Yield (%) | Reference(s) |

| Direct Iodination | I₂ | Water | NaHCO₃ | 12-15 | 75-84 | [15] |

| Direct Iodination | I₂ / H₂O₂ | Water | - | 0-20 | Not specified | [6] |

| From Acetanilide | ICl | Glacial Acetic Acid | - | Exothermic | 90 (of iodoacetanilide) | [16] |

Table 2: Synthesis of 2-Iodoaniline

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Reference(s) |

| Sandmeyer/Reduction | o-Nitroaniline | 1. NaNO₂, H₂SO₄; 2. KI; 3. Fe, NH₄Cl | Diazotization at 0-5°C; Reduction via reflux | Not specified | [10] |

| Decarboxylative Iodination | Anthranilic Acid | KI, I₂, O₂ | 160-180°C, 2-4 hours | up to 90 | [14][17] |

Table 3: Synthesis of 3-Iodoaniline

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Reference(s) |

| Reduction | 1-Iodo-3-nitrobenzene | TAPEHA-Pd catalyst, NaBH₄ | Room temperature, 1.5 hours | Not specified | [11][18] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Iodoaniline via Direct Iodination[15]

-

Preparation of Reaction Mixture: In a 3-liter beaker, combine 110 g (1.2 moles) of aniline, 150 g (1.8 moles) of sodium bicarbonate, and 1 liter of water.

-

Cooling: Cool the mixture to 12-15 °C by adding a small amount of ice.

-

Iodine Addition: While stirring vigorously with a mechanical stirrer, add 254 g (1 mole) of powdered iodine in 15-20 g portions over a period of 30 minutes.

-

Reaction: Continue stirring for an additional 20-30 minutes until the color of the free iodine has mostly disappeared.

-

Isolation of Crude Product: Collect the dark crystalline precipitate of crude p-iodoaniline by suction filtration on a Büchner funnel. Press the solid to remove as much water as possible and air-dry.

-

Purification: Place the crude product in a 2-liter flask and add 1 liter of gasoline. Heat the mixture in a water bath at 75-80 °C with a reflux condenser for about 15 minutes with frequent shaking.

-

Crystallization: Slowly decant the hot gasoline solution into a beaker set in an ice-salt mixture and stir constantly. The p-iodoaniline will crystallize as nearly colorless needles.

-

Final Product: Filter the crystals and dry them in the air. The expected yield is 165-185 g (75-84%).

Protocol 2: Synthesis of 2-Iodoaniline via Decarboxylative Iodination[17]

-

Reactor Setup: In a high-pressure stainless-steel reactor, add anthranilic acid (1.0 mmol), iodine (I₂) (0.5 equivalents), and potassium iodide (KI) (0.6 equivalents).

-

Oxygenation: Purge the reactor with oxygen by three cycles of pressurization and venting, then pressurize with oxygen (typically 10 bar).

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 160-180 °C) for a specified time (e.g., 2-4 hours).

-

Work-up: After the reaction is complete, cool the reactor to room temperature. Concentrate the crude product under vacuum.

-

Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired 2-iodoaniline derivative.

Protocol 3: Synthesis of 2-Iodoaniline via Sandmeyer Reaction and Reduction[10]

Step A: Synthesis of o-Iodonitrobenzene

-

Diazotization: Prepare the o-nitrobenzenediazonium sulfate from 5.0 g (0.036 mol) of o-nitroaniline according to standard literature procedures, which typically involves dissolving the o-nitroaniline in a cold, acidic solution (e.g., sulfuric acid) and adding a solution of sodium nitrite at 0-5 °C.

-

Iodide Solution: In a separate flask, dissolve 10.0 g (0.060 mol) of potassium iodide in 10.0 mL of water.

-

Iodination (Reverse Addition): Maintain the temperature of the potassium iodide solution below 40°C and slowly add the prepared diazonium salt solution dropwise with continuous stirring.

-

Reaction and Work-up: After the addition is complete, continue to stir the reaction mixture for 2 hours. Cool the mixture and filter to collect the brownish-yellow solid of o-iodonitrobenzene.

Step B: Reduction of o-Iodonitrobenzene to 2-Iodoaniline

-

Reaction Setup: In a reaction flask, place 10.0 g (0.18 mol) of iron powder. Add 35 mL of anhydrous ethanol and 1 g of ammonium chloride to the flask.

-

Addition of o-Iodonitrobenzene: Heat the mixture to 60°C. Dissolve 5.0 g (0.020 mol) of the o-iodonitrobenzene from Step A in anhydrous ethanol and add it dropwise to the reaction flask.

-

Reaction: After the addition is complete, reflux the reaction mixture for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation and Purification: Once the reaction is complete, filter the hot mixture. The filtrate contains the 2-iodoaniline, which can be further purified by distillation or crystallization.

Conclusion

The synthesis of iodo-anilines is a well-established field with several reliable methods available to researchers. The choice of synthetic route depends on factors such as the desired isomer, the availability of starting materials, and the required scale of the reaction. Direct iodination offers a straightforward approach, particularly for p-iodoanilines, while the Sandmeyer reaction provides a versatile route to a wider range of isomers. The reduction of iodonitrobenzenes is a classic and effective two-step method. More recently, decarboxylative iodination has emerged as a highly regioselective and practical method for the synthesis of 2-iodoanilines. This guide provides a foundational understanding of these key synthetic strategies, enabling researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

- 1. maths.tcd.ie [maths.tcd.ie]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Iodination - Common Conditions [commonorganicchemistry.com]

- 4. Iodination of Aniline [chemedx.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. 3-Iodoaniline | 626-01-7 [chemicalbook.com]

- 12. A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. A practical route to 2-iodoanilines <i>via</i> the transition-metal-free and base-free decarboxylative iodination of an… [ouci.dntb.gov.ua]

- 14. A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. prepchem.com [prepchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Page loading... [wap.guidechem.com]

Commercial Availability and Technical Profile of 4-Iodo-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-2-(trifluoromethoxy)aniline (CAS No. 874814-75-2), a key building block in pharmaceutical and agrochemical research. This document outlines its commercial availability, key suppliers, and detailed technical data to support its application in synthesis and drug development.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily catering to the research and development market. It is typically offered in quantities ranging from grams to kilograms. Lead times can vary, with some suppliers offering the compound from stock, while others synthesize it on demand.

| Supplier | Purity | Available Quantities | Stock Status |

| Sigma-Aldrich | 98% | Inquire | Inquire |

| SynHet | 95% to >99%[1] | Pre-pack and bulk | Synthesis on demand (<1 week lead time)[1] |

| Oakwood Products, Inc. (via Neta Scientific) | 95% | 5g and larger | Inquire |

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively published. However, based on information from suppliers and data for structurally related compounds, the following properties can be summarized. It is recommended to obtain a certificate of analysis from the supplier for lot-specific data.

| Property | Value | Source |

| CAS Number | 874814-75-2 | [1] |

| Molecular Formula | C₇H₅F₃INO | [2] |

| Molecular Weight | 303.02 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid, semi-solid, or liquid/lump | |

| Purity | 95% - >99% | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |

While specific spectroscopic data for this compound requires direct analysis, data for the related compound 2-Iodo-4-(trifluoromethyl)aniline (CAS 163444-17-5) provides a useful reference:

| Spectroscopic Data (for 2-Iodo-4-(trifluoromethyl)aniline) | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.87 (d, J = 2.0 Hz, 1H), 7.37 (dd, J₁ = 8.4 Hz, J₂ = 2.0 Hz, 1H), 6.74 (d, J = 8.4 Hz, 1H), 4.41 (s, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | 149.7, 136.3 (q, J = 4.0 Hz), 126.9 (q, J = 4.0 Hz), 123.7 (q, J = 270.0 Hz), 121.6 (q, J = 3.0 Hz), 113.6, 82.3 |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -61.4 (s, 3F) |

| Melting Point | 50 °C |

Proposed Synthesis Protocol

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent such as water or ethanol.

-

Addition of Base: Add sodium bicarbonate (NaHCO₃, 1.5-2.0 equivalents) to the solution and stir until it is well dispersed.

-

Iodination: Slowly add a solution of iodine (I₂, 1.0-1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the iodo and amino groups provide reactive handles for further chemical transformations, such as cross-coupling reactions and amide bond formations. These characteristics make it an attractive building block for the discovery of novel pharmaceuticals and agrochemicals.

Experimental Workflow for Suzuki Coupling:

Figure 2: General workflow for a Suzuki coupling reaction.

References

Solubility Profile of 4-Iodo-2-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Iodo-2-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines theoretical predictions based on molecular structure with qualitative experimental protocols and data from analogous compounds to offer a robust understanding of its solubility characteristics.

Compound Overview

This compound is a substituted aniline derivative with the molecular formula C₇H₅F₃INO. Its structure, featuring a bulky iodine atom and a highly electronegative trifluoromethoxy group, significantly influences its physicochemical properties, including solubility. These substitutions are often employed in medicinal chemistry to enhance metabolic stability and membrane permeability of drug candidates.

Key Physicochemical Properties:

While specific experimental solubility data is not widely published, the following table summarizes known physical properties and predicted solubility indicators for this compound.

| Property | Value | Reference |

| CAS Number | 874814-75-2 | [1][2] |

| Molecular Weight | 303.02 g/mol | [1] |

| Boiling Point | 260.4°C at 760 mmHg | [1] |

| Density | 1.965 g/cm³ | [1] |

| LogP (Predicted) | 3.353 | [1] |

| Water Solubility | Predicted to be low | |

| Organic Solvent Solubility | Predicted to be higher in non-polar and some polar aprotic solvents |

The predicted LogP value of 3.353 suggests that this compound is significantly more soluble in lipids than in water, indicating a lipophilic character.[1] This is a common feature for molecules with trifluoromethoxy groups, which are known to increase lipophilicity.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in common laboratory solvents can be predicted. The large, non-polar iodinated benzene ring and the hydrophobic trifluoromethoxy group are the dominant features of the molecule. The amine group provides some capacity for hydrogen bonding, but its basicity is reduced by the electron-withdrawing effects of the substituents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility is expected to be low in water due to the compound's significant hydrophobic character.[3] In alcohols like ethanol and methanol, solubility is likely to be moderate, increasing with the alkyl chain length of the alcohol. A related compound, 4-(trifluoromethoxy)aniline, is slightly soluble in methanol.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): Good solubility is anticipated in these solvents. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds and is expected to effectively dissolve this compound.[5]

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): High solubility is expected in aromatic solvents like toluene and other non-polar solvents such as hexane and diethyl ether.[3] The non-polar nature of these solvents will readily solvate the large, non-polar regions of the molecule.

-

Aqueous Acidic Solutions: As an aniline derivative, this compound is a weak base and is expected to show increased solubility in dilute aqueous acidic solutions (e.g., 5% HCl) due to the formation of a more polar and water-soluble ammonium salt.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the qualitative and semi-quantitative solubility of this compound.

3.1. Materials and Equipment

-

This compound

-

Selection of solvents: Purified water, 5% HCl, 5% NaOH, Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Toluene, Hexane

-

Small test tubes and rack

-

Vortex mixer

-

Analytical balance

-

Spatula

-

pH paper or pH meter

3.2. Qualitative Solubility Testing Workflow

The following workflow can be used to systematically assess the solubility of the compound.

Caption: Workflow for the systematic qualitative solubility testing of this compound.

3.3. Detailed Experimental Steps

-

Preparation: Weigh approximately 10 mg of this compound into a small, clean test tube.

-

Solvent Addition: Add the selected solvent in 0.5 mL increments up to a total volume of 3 mL.

-

Mixing: After each addition, vortex the test tube vigorously for 60 seconds.[7]

-

Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved. If the compound dissolves, it is considered "soluble." If it remains undissolved, it is "insoluble" in that volume of solvent.[7]

-

pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using pH paper or a calibrated pH meter to determine if the compound is acidic, basic, or neutral.[8]

-

Acid/Base Solubility: For water-insoluble compounds, test for solubility in 5% HCl and 5% NaOH to identify basic or acidic functional groups, respectively.[8][9]

3.4. Semi-Quantitative Analysis

To obtain a semi-quantitative measure of solubility, the "shake-flask" method can be employed.

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully extract a known volume of the supernatant.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Logical Relationships in Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key molecular features influencing its solubility.

Caption: Key molecular features of this compound and their influence on solubility.

Conclusion